5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide
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Overview
Description
5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide is a compound known for its potent antithrombotic properties. It is an oral, direct inhibitor of Factor Xa, an enzyme crucial for blood coagulation. This compound is under clinical development for the prevention and treatment of thromboembolic diseases .
Preparation Methods
The synthesis of 5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide involves several steps. One method includes the reaction of 5-chlorothiophene-2-carboxylic acid with (S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-ylmethylamine under specific conditions . Industrial production methods have optimized these reaction conditions to make the process suitable for large-scale production .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxo derivatives.
Reduction: Reduction reactions can modify the oxo groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and morpholinyl groups.
Common reagents used in these reactions include hydrobromic acid, acetic acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a model compound in studying the inhibition of Factor Xa.
Biology: Research focuses on its role in blood coagulation and potential therapeutic applications.
Medicine: It is being developed as an anticoagulant for preventing and treating thromboembolic diseases.
Industry: The compound’s synthesis and production methods are studied for large-scale manufacturing
Mechanism of Action
The compound exerts its effects by directly inhibiting Factor Xa, an enzyme that plays a critical role in the coagulation cascade. By binding to the active site of Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation. The interaction of the neutral ligand chlorothiophene in the S1 subsite is crucial for its high affinity and potency .
Comparison with Similar Compounds
Similar compounds include other Factor Xa inhibitors such as rivaroxaban and apixaban. Compared to these, 5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide has unique structural features that contribute to its high potency and oral bioavailability. The presence of the morpholinyl group and the specific arrangement of oxo and chloro groups enhance its binding affinity and selectivity for Factor Xa .
Properties
IUPAC Name |
5-chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S/c19-16-6-5-15(27-16)18(25)21-10-14(23)9-20-12-1-3-13(4-2-12)22-7-8-26-11-17(22)24/h1-6,20H,7-11H2,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRYSINISHGRKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NCC(=O)CNC(=O)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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